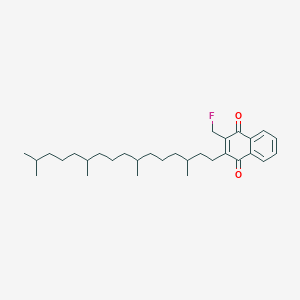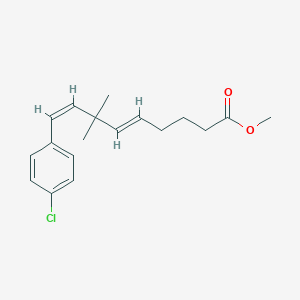
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester, also known as Clomazone, is a herbicide used to control the growth of weeds in crops such as soybean, cotton, and peanuts. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity levels.
Wirkmechanismus
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the death of the plant due to a lack of energy production. 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester is selective in its action, meaning it only affects plants and not animals or humans.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in carotenoid synthesis, leading to a reduction in the levels of these pigments in plants. In addition, it has been shown to affect the activity of enzymes involved in the biosynthesis of other plant hormones and secondary metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has a number of advantages for use in lab experiments. It is highly effective against a wide range of weeds, making it a useful tool for studying plant growth and development. In addition, it has low toxicity levels, making it safe for use in lab experiments. However, 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester also has some limitations. It can be expensive to produce, and its effectiveness can be affected by environmental factors such as temperature and humidity.
Zukünftige Richtungen
There are a number of future directions for research on 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester. One area of research could focus on improving the synthesis method to make it more cost-effective. Another area of research could focus on developing new formulations of 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester that are more effective against a wider range of weeds. Finally, research could focus on studying the long-term effects of 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester on the environment and the potential for resistance to develop in weeds.
Synthesemethoden
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester can be synthesized by the reaction of 4-chlorobenzaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst to form 4-chloro-3-(3,3-dimethyl-1-butenyl) benzaldehyde. This intermediate is then reacted with methylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol to form 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has been extensively researched for its effectiveness as a herbicide. It has been found to be effective against a wide range of weeds, including broadleaf and grassy weeds. In addition, it has been shown to have low toxicity levels and is safe for use in crops such as soybean, cotton, and peanuts.
Eigenschaften
CAS-Nummer |
113849-17-5 |
|---|---|
Produktname |
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester |
Molekularformel |
C18H23ClO2 |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
methyl (5E,8Z)-9-(4-chlorophenyl)-7,7-dimethylnona-5,8-dienoate |
InChI |
InChI=1S/C18H23ClO2/c1-18(2,13-6-4-5-7-17(20)21-3)14-12-15-8-10-16(19)11-9-15/h6,8-14H,4-5,7H2,1-3H3/b13-6+,14-12- |
InChI-Schlüssel |
ZNVHPMIFDSVQMB-RERNGKIOSA-N |
Isomerische SMILES |
CC(C)(/C=C/CCCC(=O)OC)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CC(C)(C=CCCCC(=O)OC)C=CC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)(C=CCCCC(=O)OC)C=CC1=CC=C(C=C1)Cl |
Synonyme |
9-(4-chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester 9-(4-chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester, (8Z)-isomer CDNAME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





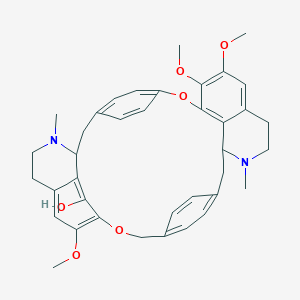


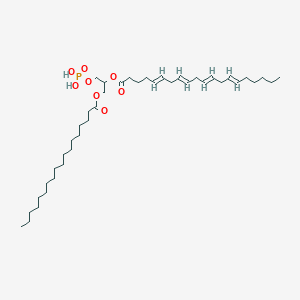
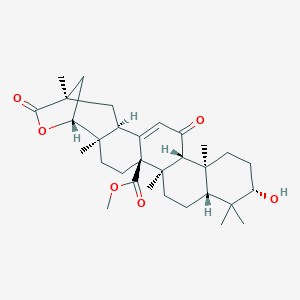
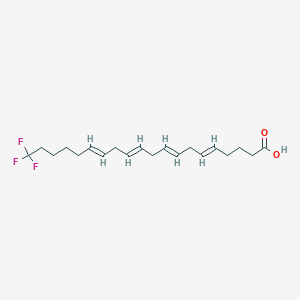

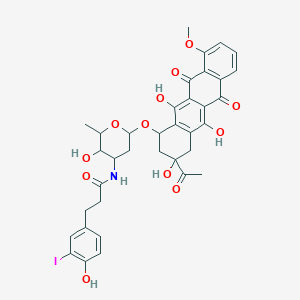

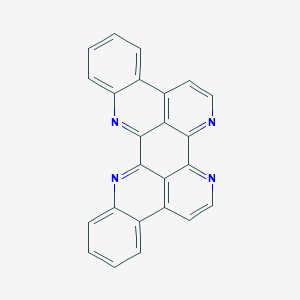
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
